![molecular formula C16H15ClO4 B6409442 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261977-18-7](/img/structure/B6409442.png)
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95%
Overview
Description
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 250°C. The compound is soluble in methanol, ethanol, and acetone. It is used in various research applications such as synthesis, biochemical studies, and physiological studies.
Mechanism of Action
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is a substrate for cytochrome P450, an enzyme found in the liver. Cytochrome P450 is responsible for the metabolism of drugs, toxins, and other substances. When 2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is metabolized by cytochrome P450, it is converted into an active metabolite, which can then be further metabolized by other enzymes.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) has been studied for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, it has been found to have anti-oxidant and anti-cancer activities.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) has several advantages for use in laboratory experiments. It is relatively inexpensive to buy, and it is easy to synthesize. In addition, it is soluble in various solvents, making it easy to work with. However, there are some limitations to using this compound in laboratory experiments. It is not very stable, and it can be easily oxidized.
Future Directions
There are several potential future directions for research involving 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%). These include further studies of its anti-inflammatory and anti-bacterial properties, as well as its anti-oxidant and anti-cancer activities. Additionally, further research into its mechanism of action and its potential applications in drug development could be beneficial. Finally, research into the synthesis of derivatives of 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) could lead to new, more effective compounds.
Synthesis Methods
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) can be synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acyl chloride reacts with an aromatic compound in the presence of an aluminum chloride catalyst to form an acylated product. The reaction of 4-ethoxybenzoyl chloride with 5-methoxyphenol in the presence of aluminum chloride yields 2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%).
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is used in various scientific research applications. It is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a building block in the synthesis of pharmaceuticals. It is also used in biochemical and physiological studies, as it is a substrate for enzymes, such as cytochrome P450.
properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-3-21-11-5-7-13(15(17)9-11)12-6-4-10(20-2)8-14(12)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDRGNPEDPPXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691688 | |
Record name | 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261977-18-7 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-chloro-4′-ethoxy-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261977-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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